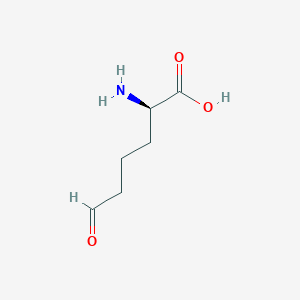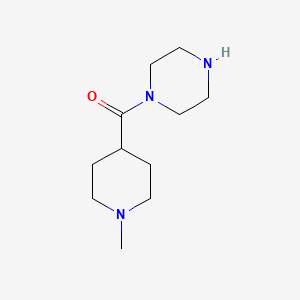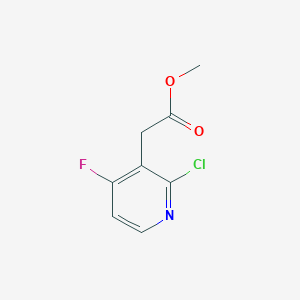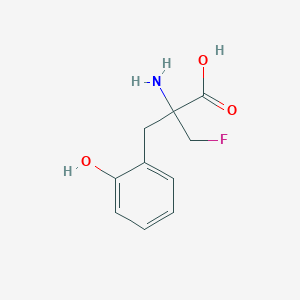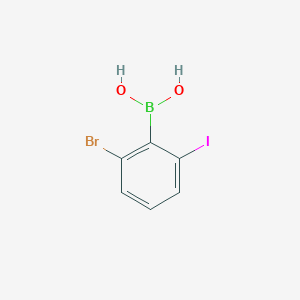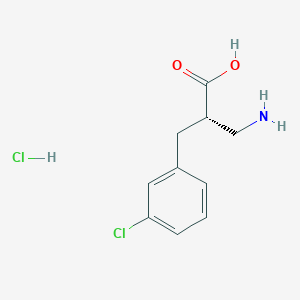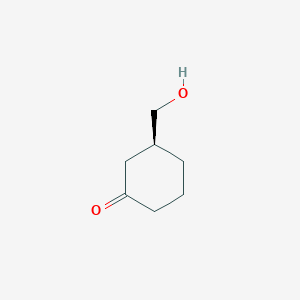
(S)-3-(Hydroxymethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Hydroxymethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of 3-(Hydroxymethyl)cyclohexanone using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of asymmetric hydrogenation of 3-(Hydroxymethyl)cyclohexanone.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of precursors under controlled conditions. The use of specific catalysts and reaction conditions ensures high yield and purity of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-(Hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(Hydroxymethyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(Hydroxymethyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl and ketone groups play crucial roles in its reactivity and interactions.
Comparación Con Compuestos Similares
- 2-(Hydroxymethyl)cyclohexanone
- Cyclohexanone
- Cyclohexanol
Comparison: (S)-3-(Hydroxymethyl)cyclohexan-1-one is unique due to its specific stereochemistry and functional groups. Compared to 2-(Hydroxymethyl)cyclohexanone, it has a different position of the hydroxymethyl group, leading to distinct reactivity and applications. Cyclohexanone and cyclohexanol lack the hydroxymethyl group, making them less versatile in certain synthetic applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3S)-3-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m0/s1 |
Clave InChI |
OTZGKTIHFHBTGZ-LURJTMIESA-N |
SMILES isomérico |
C1C[C@@H](CC(=O)C1)CO |
SMILES canónico |
C1CC(CC(=O)C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


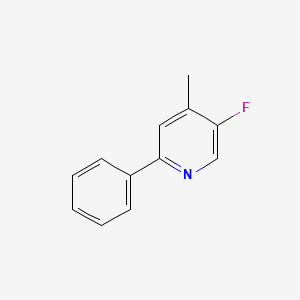
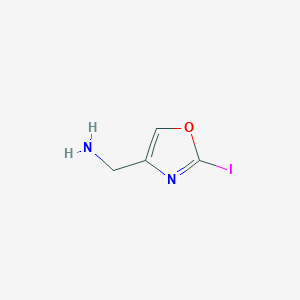
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
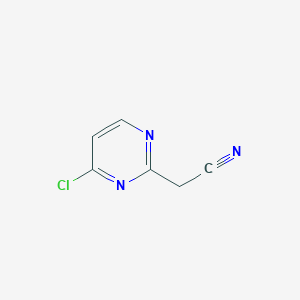
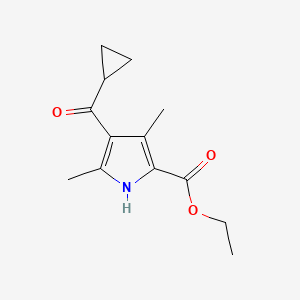
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
